APJ receptor agonist 6
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Overview
Description
APJ receptor agonist 6 is a compound that targets the apelin receptor (APJ), a G protein-coupled receptor involved in various physiological processes. This receptor is activated by endogenous ligands such as apelin and elabela, playing a significant role in cardiovascular function, fluid homeostasis, and energy metabolism .
Preparation Methods
The synthesis of APJ receptor agonist 6 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
APJ receptor agonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
APJ receptor agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of G protein-coupled receptors.
Biology: Investigated for its role in regulating cardiovascular function, fluid homeostasis, and energy metabolism.
Medicine: Explored as a potential therapeutic agent for conditions such as heart failure, hypertension, and metabolic disorders.
Industry: Utilized in the development of new drugs targeting the apelin receptor
Mechanism of Action
APJ receptor agonist 6 exerts its effects by binding to the apelin receptor (APJ) and activating downstream signaling pathways. This activation involves the recruitment of G proteins, leading to the activation of various intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway and the protein kinase B (Akt) pathway. These pathways regulate processes like cardiac contractility, fluid balance, and energy metabolism .
Comparison with Similar Compounds
APJ receptor agonist 6 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the apelin receptor. Similar compounds include:
Apelin-13: A potent endogenous ligand for the apelin receptor.
Elabela: Another endogenous ligand with similar binding properties.
BMS-986224: A small-molecule APJ agonist with similar pharmacological effects .
These compounds share structural similarities but differ in their pharmacokinetic properties and therapeutic potential.
Properties
Molecular Formula |
C29H34FN3O5 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(3S)-5-cyclohexyl-3-[[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H34FN3O5/c1-37-25-9-6-10-26(38-2)28(25)24-18-23(32-33(24)22-15-12-20(30)13-16-22)29(36)31-21(17-27(34)35)14-11-19-7-4-3-5-8-19/h6,9-10,12-13,15-16,18-19,21H,3-5,7-8,11,14,17H2,1-2H3,(H,31,36)(H,34,35)/t21-/m0/s1 |
InChI Key |
CPULTTQFADDSLA-NRFANRHFSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC(CCC4CCCCC4)CC(=O)O |
Origin of Product |
United States |
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